2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl, fluoro, methoxy, and methylthio functional groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxy-2-(methylthio)aniline and trifluoroacetic anhydride.
Acylation Reaction: The primary step involves the acylation of 3-fluoro-4-methoxy-2-(methylthio)aniline with trifluoroacetic anhydride in the presence of a base like pyridine. This reaction forms the desired acetamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the acylation reaction, followed by continuous purification processes.
Automation: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Scalability: Optimizing reaction parameters to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy and methylthio groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-2-(methylthio)phenyl)acetamide
- 2,2,2-Trifluoro-N-(4-methoxy-2-(methylthio)phenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(3-fluoro-4-methoxy-2-(methylthio)phenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-4-methoxy-2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c1-17-6-4-3-5(8(18-2)7(6)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHNIJRWTZVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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